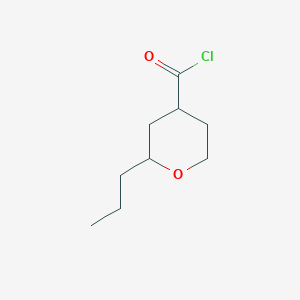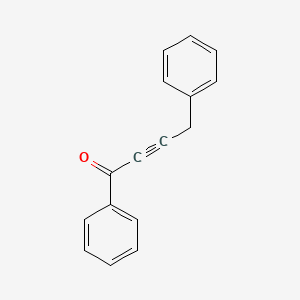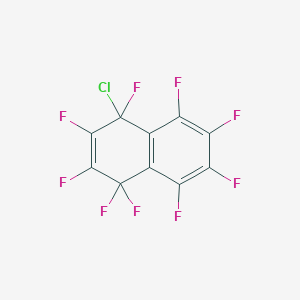
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene is a fluorinated organic compound It is characterized by the presence of a chlorine atom and multiple fluorine atoms attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of 1-chloronaphthalene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to prevent over-fluorination and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The process would include the careful handling of fluorine gas and the use of corrosion-resistant materials to withstand the harsh reaction conditions. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Oxidation Reactions: It can be oxidized to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Substitution: Formation of 1-hydroxy-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene.
Reduction: Formation of 1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene.
Oxidation: Formation of 1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthoquinone.
Scientific Research Applications
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated organic compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Studied for its potential as a radiolabeled compound for positron emission tomography (PET) imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism of action of 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene
- 1-Bromo-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
- 1-Fluoro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
Uniqueness
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
74632-63-6 |
|---|---|
Molecular Formula |
C10ClF9 |
Molecular Weight |
326.54 g/mol |
IUPAC Name |
1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene |
InChI |
InChI=1S/C10ClF9/c11-9(18)1-2(10(19,20)8(17)7(9)16)4(13)6(15)5(14)3(1)12 |
InChI Key |
FRYATTOBKKICPL-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C(C2(F)F)F)F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


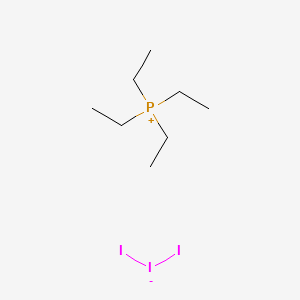
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)


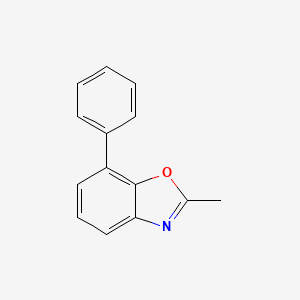
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
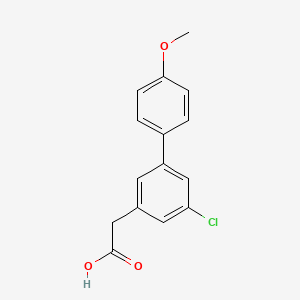

![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)

![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)
